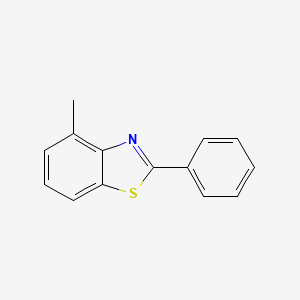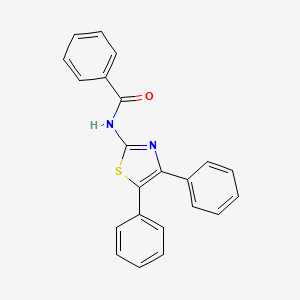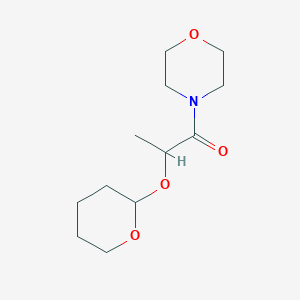
3-iodoisobenzofuran-1(3H)-one
概要
説明
. It is characterized by the presence of an iodine atom attached to a phthalide structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing iodophthalide involves the iodination of phthalide. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the Grignard reaction, where 5-iodophthalide is obtained through a sequential double Grignard reaction .
Industrial Production Methods
In industrial settings, the production of iodophthalide often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound .
化学反応の分析
Types of Reactions
3-iodoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in iodophthalide can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: this compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions to yield various reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodophthalide derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
科学的研究の応用
3-iodoisobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of iodophthalide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which iodophthalide is used .
類似化合物との比較
Similar Compounds
Some compounds similar to iodophthalide include:
Phthalide: The parent compound without the iodine atom.
Bromophthalide: A similar compound with a bromine atom instead of iodine.
Chlorophthalide: A compound with a chlorine atom in place of iodine.
Uniqueness
3-iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific research and industrial applications where iodine’s properties are advantageous .
特性
CAS番号 |
61296-43-3 |
|---|---|
分子式 |
C8H5IO2 |
分子量 |
260.03 g/mol |
IUPAC名 |
3-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H |
InChIキー |
BXRVAIYLQLSKIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC2=O)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)


